6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-
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Overview
Description
2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 8th position of the purine ring.
Amination: Introduction of the amino group at the 2nd position.
Benzylation: Addition of the benzyl group at the 9th position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the purine ring or the substituents.
Reduction: Reduction reactions could modify the functional groups attached to the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine or amino positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a purine derivative with altered electronic properties, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes such as DNA replication or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromo-9H-purine: Lacks the benzyl group.
9-Benzyl-8-bromo-1H-purin-6(9H)-one: Lacks the amino group.
2-Amino-9-benzyl-1H-purin-6(9H)-one: Lacks the bromine atom.
Uniqueness
2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
96412-45-2 |
---|---|
Molecular Formula |
C12H10BrN5O |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-amino-9-benzyl-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-12(14)17-10(8)19)18(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17,19) |
InChI Key |
SDCVRZUGUCPEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2Br |
Origin of Product |
United States |
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